

Lu AA33810 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lu AA33810

Cat. No.: B1662617

[Get Quote](#)

Lu AA33810: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA33810, developed by Lundbeck, is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] With a high binding affinity and significant selectivity over other NPY receptor subtypes, **Lu AA33810** has emerged as a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor. Preclinical studies in rodent models have demonstrated its potential therapeutic utility in a range of disorders, including anxiety, depression, and eating disorders, by exhibiting anxiolytic, antidepressant, and anorectic effects.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to **Lu AA33810**, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Chemical Structure and Properties

Lu AA33810 is chemically identified as N-[(trans-4-[(4,5-Dihydro[4]benzothiepine[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide.[1][2] Its chemical structure is depicted below:

 Chemical structure of Lu AA33810

A summary of its key chemical and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	N-[(trans-4-[(4,5-Dihydro[4]benzothiepine[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide
CAS Number	304008-29-5
Molecular Formula	C19H25N3O2S3
SMILES	<chem>CS(=O)(=O)NCCC1CCC(NC2=NC3=C(S2)C=C4C=CC=CC4=CS3)CC1</chem>

Table 2: Physicochemical Properties

Property	Value
Molar Mass	423.61 g/mol
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at room temperature

Pharmacological Properties

Lu AA33810 is a potent and selective antagonist of the NPY Y5 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

Table 3: In Vitro Pharmacological Properties

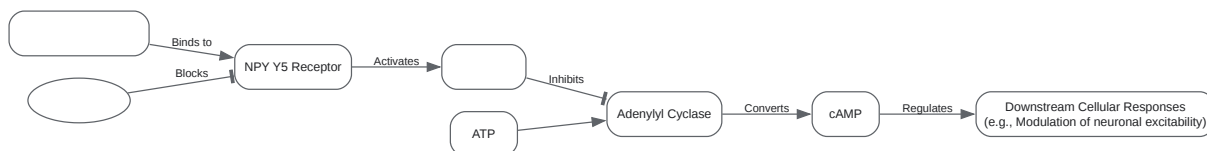
Parameter	Value	Species	Assay
Ki (Y5 Receptor)	1.5 nM	Rat	Radioligand Binding Assay
Selectivity	~3300-fold over Y1, Y2, and Y4 receptors	Rat	Radioligand Binding Assay
Functional Activity	Antagonist	cAMP and Calcium Mobilization Assays	

Table 4: In Vivo Pharmacological Properties

Effect	Animal Model	Dose Range
Anorectic	Rat	3-30 mg/kg, p.o.
Anxiolytic-like	Rat	3-30 mg/kg, p.o.
Antidepressant-like	Rat	3-10 mg/kg/day, i.p.
Oral Bioavailability	Mouse	42%
Oral Bioavailability	Rat	92% [2]

Mechanism of Action and Signaling Pathway

Lu AA33810 exerts its pharmacological effects by competitively blocking the binding of Neuropeptide Y (NPY) to the Y5 receptor, a G protein-coupled receptor (GPCR). The Y5 receptor is primarily coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, **Lu AA33810** prevents the NPY-mediated downstream signaling cascades.



[Click to download full resolution via product page](#)

NPY Y5 Receptor Signaling Pathway

Experimental Protocols

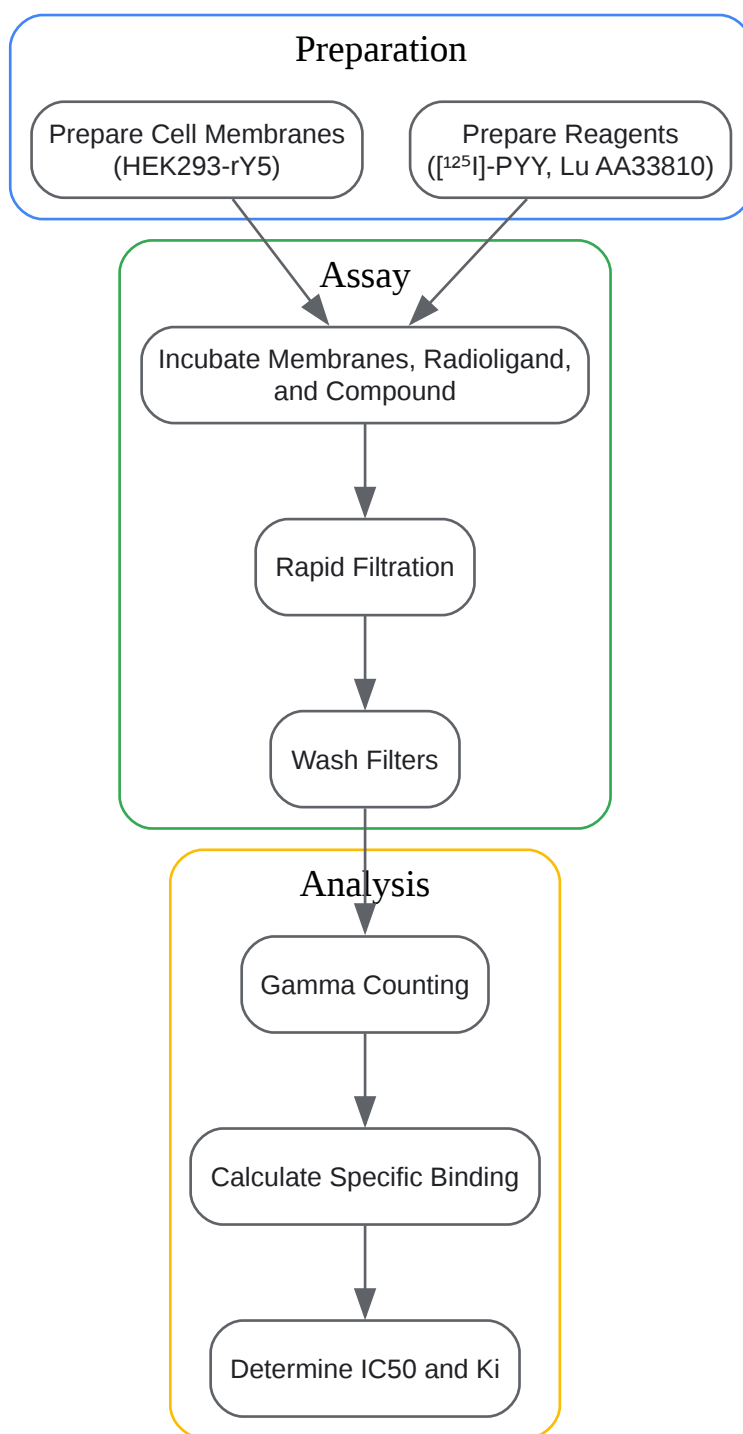
Detailed methodologies for the key experiments cited in the characterization of **Lu AA33810** are provided below.

In Vitro Assays

This assay is performed to determine the binding affinity (K_i) of **Lu AA33810** for the NPY Y5 receptor.

- Cell Line: HEK293 cells stably expressing the rat NPY Y5 receptor.
- Radioligand: [125 I]-PYY (Peptide YY).
- Protocol:
 - Prepare cell membranes from the HEK293-rY5 cell line.
 - In a 96-well plate, add cell membranes, [125 I]-PYY, and varying concentrations of **Lu AA33810** or a non-specific binding control (e.g., unlabeled NPY).
 - Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of **Lu AA33810** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow

This functional assay determines the antagonist activity of **Lu AA33810** by measuring its ability to block NPY-induced inhibition of cAMP production.

- Cell Line: CHO (Chinese Hamster Ovary) cells co-expressing the rat NPY Y5 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
- Protocol:
 - Plate the cells in a 96-well plate and incubate overnight.
 - Pre-treat the cells with varying concentrations of **Lu AA33810** for a specified period (e.g., 15-30 minutes).
 - Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (an adenylyl cyclase activator).
 - Incubate for a defined time to allow for changes in intracellular cAMP levels.
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
 - Plot the cAMP levels against the concentration of **Lu AA33810** to determine its IC50 value for the inhibition of the NPY response.

This assay assesses the effect of **Lu AA33810** on NPY-induced intracellular calcium mobilization, another downstream signaling event of Y5 receptor activation.

- Cell Line: HEK293 cells co-expressing the rat NPY Y5 receptor and a promiscuous G-protein (e.g., $G\alpha 16$) to couple the receptor to the calcium signaling pathway.
- Protocol:
 - Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
 - Wash the cells to remove excess dye.
 - Pre-treat the cells with varying concentrations of **Lu AA33810**.

- Measure the baseline fluorescence using a fluorescence plate reader.
- Add a fixed concentration of NPY to the wells and immediately measure the change in fluorescence intensity over time.
- The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
- Determine the inhibitory effect of **Lu AA33810** by comparing the NPY-induced calcium response in the presence and absence of the compound.

In Vivo Assays

This study evaluates the anorectic effect of **Lu AA33810** by measuring its ability to block feeding induced by a Y5 receptor agonist.

- Animals: Male Sprague-Dawley rats.
- Protocol:
 - Surgically implant a cannula into the lateral ventricle of the brain of each rat for intracerebroventricular (i.c.v.) injections. Allow for a recovery period.
 - Fast the rats overnight.
 - Administer **Lu AA33810** orally (p.o.) at various doses.
 - After a specified pre-treatment time, administer a Y5 receptor-selective agonist (e.g., [cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP) via the i.c.v. cannula.
 - Provide pre-weighed food to the rats and measure food intake at various time points (e.g., 1, 2, and 4 hours) after agonist administration.
 - Compare the food intake of **Lu AA33810**-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition of feeding.

This test assesses the anxiolytic-like effects of **Lu AA33810**.

- Animals: Male Sprague-Dawley rats.
- Protocol:
 - House the rats individually for a period before testing to increase their motivation for social interaction.
 - On the test day, administer **Lu AA33810** or vehicle orally.
 - After the pre-treatment time, place the test rat in a dimly lit, open-field arena with an unfamiliar, weight-matched partner rat.
 - Videotape the session for a specified duration (e.g., 10 minutes).
 - Score the total time the test rat spends in active social interaction behaviors (e.g., sniffing, grooming, following, and crawling over or under the partner).
 - An increase in social interaction time in the **Lu AA33810**-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

This test is used to evaluate the antidepressant-like effects of **Lu AA33810**.

- Animals: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.
- Protocol:
 - Administer **Lu AA33810** or vehicle intraperitoneally (i.p.) daily for a chronic period (e.g., 14 days).
 - The test consists of two sessions. On day 1 (pre-test), place each rat individually in a glass cylinder filled with water (25°C) for 15 minutes.
 - On day 2 (test session), 24 hours later, place the rat back into the cylinder for 5 minutes.
 - Videotape the test session and score the duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water).

- A significant decrease in the duration of immobility in the **Lu AA33810**-treated group compared to the vehicle group suggests an antidepressant-like effect.

This model is used to induce a depressive-like state in rodents and to evaluate the antidepressant-like efficacy of **Lu AA33810**.

- Animals: Male Wistar rats.
- Protocol:
 - Subject the rats to a varied and unpredictable series of mild stressors for several weeks (e.g., 4-7 weeks). Stressors may include periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and social stress.
 - During the stress period, administer **Lu AA33810** or vehicle daily.
 - A primary measure of the depressive-like state is anhedonia, assessed by a sucrose preference test. Periodically, give the rats a free choice between two bottles, one containing a 1% sucrose solution and the other containing water.
 - Measure the consumption of sucrose solution and water. A decrease in sucrose preference (sucrose intake as a percentage of total fluid intake) is indicative of anhedonia.
 - Normalization of the stress-induced decrease in sucrose consumption by **Lu AA33810** indicates an antidepressant-like effect.

Conclusion

Lu AA33810 is a well-characterized, potent, and selective NPY Y5 receptor antagonist that has proven to be an invaluable tool for elucidating the role of the Y5 receptor in various physiological and pathological processes. The comprehensive data on its chemical, physicochemical, and pharmacological properties, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the NPY Y5 receptor. The demonstrated anxiolytic, antidepressant, and anorectic effects in preclinical models highlight the promise of **Lu AA33810** and similar compounds for the treatment of mood and eating disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810 [N-[[trans-4-[(4,5-dihydro[1]benzothiepine[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant effects of ginsenoside Rf on behavioral change in the glial degeneration model of depression by reversing glial loss - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lu AA33810 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662617#lu-aa33810-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com